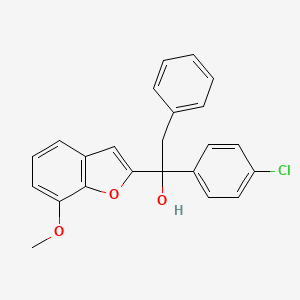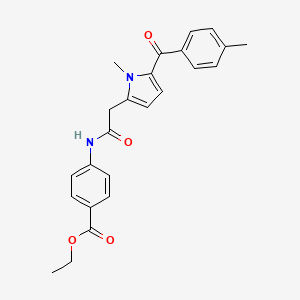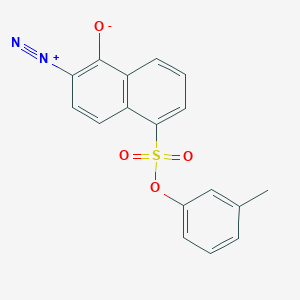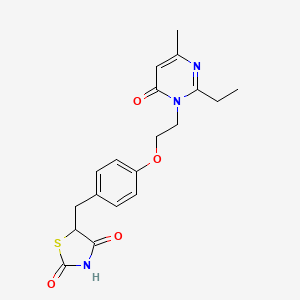
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- is a compound belonging to the thiazolidinedione class. Thiazolidinediones are known for their significant role in medicinal chemistry, particularly in the treatment of type 2 diabetes. This compound, like other thiazolidinediones, exhibits a unique structure that allows it to interact with specific biological targets, making it a valuable molecule for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- typically involves the reaction of 5-(4-chlorobenzylidene)-2,4-thiazolidinedione with substituted primary aromatic amines in the presence of potassium carbonate and acetonitrile. This reaction is often facilitated by microwave-assisted techniques, which enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reduction reactions can be carried out using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, especially when reacting with halogenated derivatives.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol or LiAlH4 in tetrahydrofuran (THF).
Substitution: Potassium carbonate (K2CO3) in acetonitrile under microwave irradiation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antidiabetic agent due to its ability to activate peroxisome proliferator-activated receptor gamma (PPAR-γ).
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- involves its interaction with PPAR-γ. This interaction leads to the modulation of gene expression involved in glucose and lipid metabolism, thereby improving insulin sensitivity and reducing blood glucose levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pioglitazone
- Rosiglitazone
- Troglitazone
Comparison
Compared to other thiazolidinediones, 2,4-Thiazolidinedione, 5-((4-(2-(2-ethyl-4-methyl-6-oxo-1(6H)-pyrimidinyl)ethoxy)phenyl)methyl)- exhibits unique structural features that may enhance its binding affinity and selectivity for PPAR-γ. This uniqueness potentially translates to improved therapeutic efficacy and reduced side effects.
Propriétés
Numéro CAS |
199113-95-6 |
|---|---|
Formule moléculaire |
C19H21N3O4S |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
5-[[4-[2-(2-ethyl-4-methyl-6-oxopyrimidin-1-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H21N3O4S/c1-3-16-20-12(2)10-17(23)22(16)8-9-26-14-6-4-13(5-7-14)11-15-18(24)21-19(25)27-15/h4-7,10,15H,3,8-9,11H2,1-2H3,(H,21,24,25) |
Clé InChI |
NRFACSVINOXODO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC(=CC(=O)N1CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] (4-chlorophenyl) hydrogen phosphate;N,N-diethylethanamine](/img/structure/B15186270.png)
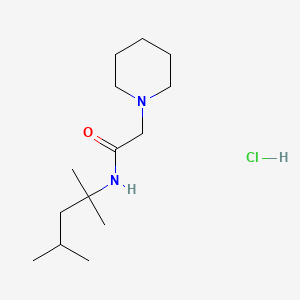
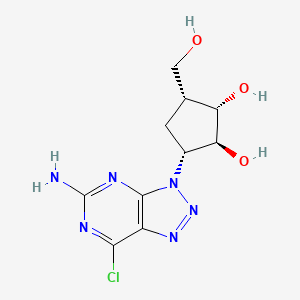
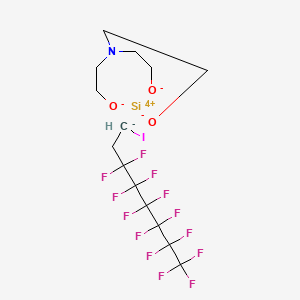
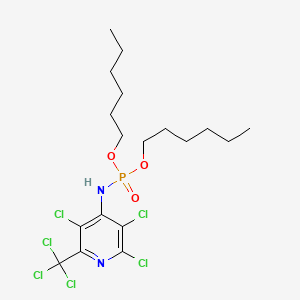
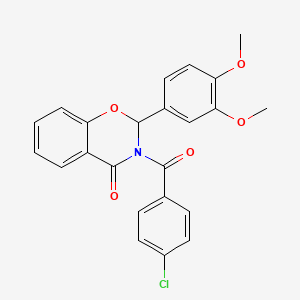
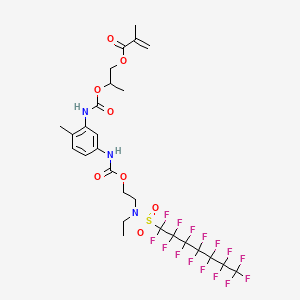
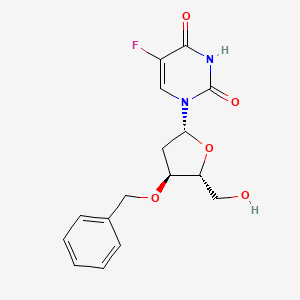
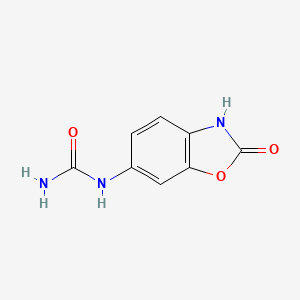
![methyl (1Z)-N-[[(3'aR,4S,7'S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-yl]oxysulfinyl-methylcarbamoyl]oxyethanimidothioate](/img/structure/B15186312.png)
